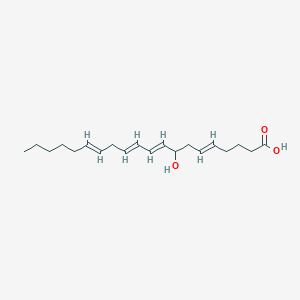
Hete-8(R)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8®-Hydroxy-eicosatetraenoic acid, commonly known as Hete-8®, is a hydroxylated derivative of arachidonic acid. It is a member of the hydroxyeicosatetraenoic acids (HETEs) family, which are oxygenated metabolites produced through the lipoxygenase pathway. Hete-8® is characterized by the presence of an (8R)-hydroxy group and multiple double bonds at positions 5, 9, 11, and 14. This compound plays a significant role in various biological processes, including inflammation and cardiovascular health.
準備方法
Synthetic Routes and Reaction Conditions
Hete-8® can be synthesized through the lipoxygenation of arachidonic acid. The process involves the use of lipoxygenase enzymes, which catalyze the addition of molecular oxygen to arachidonic acid, resulting in the formation of hydroperoxides. These hydroperoxides are then reduced to form Hete-8®. The reaction conditions typically involve maintaining a controlled temperature and pH to optimize enzyme activity.
Industrial Production Methods
Industrial production of Hete-8® can be achieved through enzymatic production using marine organisms such as Euphausia pacifica (North Pacific krill). The krill are processed to extract the desired hydroxylated fatty acids, including Hete-8®. The extraction process involves enzymatic hydrolysis followed by purification using techniques such as liquid chromatography and mass spectrometry. This method allows for the efficient production of Hete-8® in significant quantities.
化学反応の分析
Types of Reactions
Hete-8® undergoes various chemical reactions, including:
Oxidation: Hete-8® can be further oxidized to form dihydroxyeicosatetraenoic acids (DHETs).
Reduction: The hydroperoxide intermediates formed during its synthesis can be reduced to yield Hete-8®.
Substitution: Hete-8® can participate in substitution reactions, where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions include various hydroxylated and dihydroxylated derivatives of eicosatetraenoic acid, which have distinct biological activities.
科学的研究の応用
Hete-8® has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the lipoxygenase pathway and the formation of eicosanoids.
Biology: Hete-8® is involved in cellular signaling processes, particularly in inflammation and immune responses.
Medicine: Research has shown that Hete-8® plays a role in cardiovascular health by modulating blood pressure and vascular tone. It is also being investigated for its potential anti-tumor properties.
Industry: Hete-8® is used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
作用機序
Hete-8® exerts its effects through various molecular targets and pathways:
Molecular Targets: It interacts with specific receptors such as peroxisome proliferator-activated receptors (PPARs) and G protein-coupled receptors (GPCRs).
Pathways Involved: Hete-8® activates signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. These pathways are involved in regulating inflammation, cell proliferation, and apoptosis.
類似化合物との比較
Hete-8® can be compared with other hydroxyeicosatetraenoic acids (HETEs) such as:
8(S)-Hydroxy-eicosatetraenoic acid (8(S)-HETE): Similar in structure but differs in the stereochemistry of the hydroxy group.
12-Hydroxy-eicosatetraenoic acid (12-HETE): Another HETE with the hydroxy group at the 12th position, known for its role in inflammation and cancer.
20-Hydroxy-eicosatetraenoic acid (20-HETE): A HETE with the hydroxy group at the 20th position, involved in the regulation of blood pressure and renal function.
Hete-8® is unique due to its specific stereochemistry and its distinct biological activities, particularly in cardiovascular health and inflammation.
特性
分子式 |
C20H32O3 |
|---|---|
分子量 |
320.5 g/mol |
IUPAC名 |
(5E,9E,11E,14E)-8-hydroxyicosa-5,9,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-13-16-19(21)17-14-11-12-15-18-20(22)23/h6-7,9-11,13-14,16,19,21H,2-5,8,12,15,17-18H2,1H3,(H,22,23)/b7-6+,10-9+,14-11+,16-13+ |
InChIキー |
NLUNAYAEIJYXRB-MWVQPJOYSA-N |
異性体SMILES |
CCCCC/C=C/C/C=C/C=C/C(C/C=C/CCCC(=O)O)O |
正規SMILES |
CCCCCC=CCC=CC=CC(CC=CCCCC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


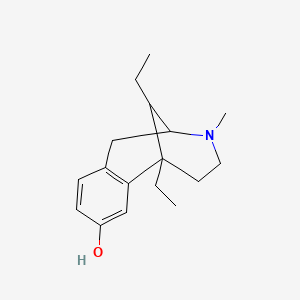

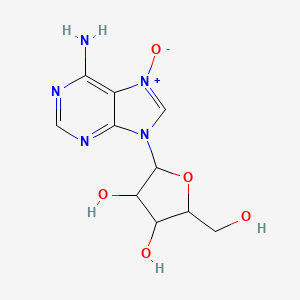
![(E)-7-[2-[(E)-4-(4-fluorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid](/img/structure/B10795278.png)

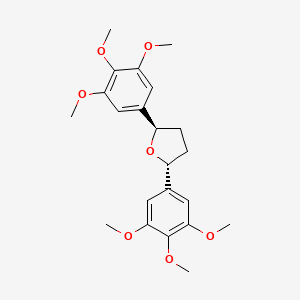

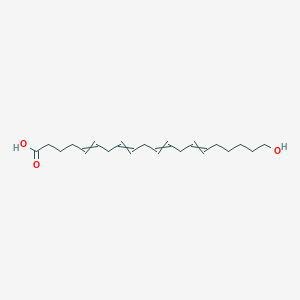
![7-[2-[4-(4-Fluorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid](/img/structure/B10795309.png)
![(E)-7-[3-[(E)-3-hydroxy-4-phenylpent-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B10795317.png)

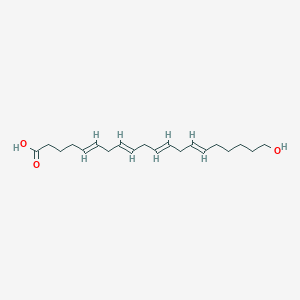
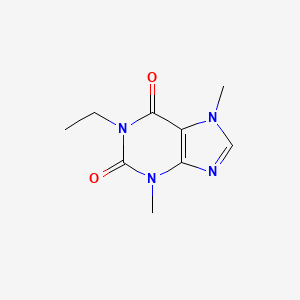
![[(1S,2S,6S,10S,11R,13S,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-phenylacetate](/img/structure/B10795351.png)
